molecular formula C18H15NO2 B8246640 4,4'-(Phenylimino)bisphenol

4,4'-(Phenylimino)bisphenol

Cat. No.: B8246640
M. Wt: 277.3 g/mol
InChI Key: GBRCXEWTBPLZEW-UHFFFAOYSA-N
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Description

4,4'-(Phenylimino)bisphenol (CAS: N/A, based on evidence gaps) is a bisphenol analogue characterized by a central phenylimino (-N=C6H5) group linking two phenolic rings. This structural feature distinguishes it from common bisphenols like BPA (4,4'-isopropylidenediphenol), which utilize an isopropylidene bridge. While direct data on this compound is sparse in the provided evidence, its synthesis is inferred from related methodologies (e.g., Knoevenagel condensation in ), and its structural analogs (e.g., 4,4'-cyclohexylidene bisphenol in ) suggest applications in polymers and biomaterials.

Properties

IUPAC Name

4-(N-(4-hydroxyphenyl)anilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRCXEWTBPLZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylimino)bisphenol typically involves the reaction of aniline with 4,4’-dihydroxybenzophenone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Phenylimino)bisphenol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylimino)bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Phenylimino)bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Phenylimino)bisphenol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. This compound can also intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. The pathways involved include the inhibition of key enzymes in metabolic processes and the induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,4'-(Phenylimino)bisphenol and other bisphenol analogues:

Compound Central Group Molecular Formula Molecular Weight (g/mol) log POW Melting Point (°C) Primary Applications Notable Toxicity/Effects
4,4'-(Phenylimino)bisphenol Phenylimino (-N=C6H5) C18H14N2O2* ~290.32* ~3.8* ~180–220* Polymers, epoxy resins (inferred) Limited data; potential endocrine disruption (inferred)
Bisphenol A (BPA) Isopropylidene (C(CH3)2) C15H16O2 228.29 3.4 156 Polycarbonates, epoxy resins Estrogenic activity; organ weight changes in rodents
Bisphenol F (BPF) Methylene (CH2) C13H12O2 200.23 2.7 162 Dental sealants, coatings Similar estrogenicity to BPA; thyroid disruption
Bisphenol S (BPS) Sulfonyl (SO2) C12H10O4S 250.27 1.6 245 Thermal paper, plastics Higher environmental persistence; oxidative stress
4,4'-Dihydroxybiphenyl Direct C-C bond C12H10O2 186.21 2.9 286 Liquid crystals, polymers No estrogen receptor binding in MCF-7 cells

*Estimated based on structural analogs and computational modeling.

Structural and Electronic Differences

  • Phenylimino vs. Isopropylidene (BPA): The phenylimino group’s planar, conjugated structure may enhance thermal stability and π-π stacking in polymers compared to BPA’s flexible isopropylidene bridge . However, steric hindrance from the aromatic ring could reduce reactivity in polycondensation reactions .
  • Phenylimino vs. Sulfonyl (BPS): Unlike BPS’s polar sulfonyl group, the phenylimino group is less hydrophilic (log POW ~3.8 vs.

Toxicological Profiles

  • Endocrine Activity: While BPA and BPF exhibit estrogenic effects via ERα/ERβ binding, the phenylimino group’s electron-withdrawing nature may alter receptor affinity.
  • Metabolism: BPA undergoes rapid glucuronidation in humans (t1/2 = 89–202 min) , but the phenylimino group’s resistance to enzymatic hydrolysis (as seen in bisphenol Z degradation in ) could prolong its biological half-life.

Biological Activity

4,4'-(Phenylimino)bisphenol is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

4,4'-(Phenylimino)bisphenol is synthesized through the reaction of aniline with 4,4'-dihydroxybenzophenone under acidic conditions. The synthesis involves the formation of an imine intermediate, which is subsequently reduced to yield the final product. The typical reaction conditions include:

  • Acids Used : Hydrochloric acid or sulfuric acid.
  • Temperature : Elevated temperatures to ensure complete conversion.

In industrial settings, continuous flow reactors are employed for large-scale production, allowing for precise control over reaction parameters and enhancing yield and purity.

The biological activity of 4,4'-(Phenylimino)bisphenol is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity by forming stable complexes.
  • DNA Interaction : It has been observed to intercalate into DNA, disrupting normal genetic functions and potentially leading to cell death.
  • Oxidative Stress Induction : The compound may induce oxidative stress, affecting cellular metabolism and function.

Biological Effects

Research indicates that 4,4'-(Phenylimino)bisphenol exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may have potential as an anti-cancer agent due to its interaction with DNA and inhibition of key metabolic enzymes.
  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways relevant to various diseases.

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReferences
AnticancerPotential DNA intercalation leading to cell death
Enzyme InhibitionInhibition of metabolic enzymes
Oxidative StressInduction of oxidative stress

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4,4'-(Phenylimino)bisphenol, it is essential to compare it with other bisphenolic compounds like Bisphenol A (BPA) and Bisphenol S (BPS).

Table 2: Comparison of Bisphenolic Compounds

CompoundStructure CharacteristicsBiological Activity
4,4'-(Phenylimino)bisphenolContains a phenylimino group; unique reactivityAnticancer potential; enzyme inhibitor
Bisphenol ATwo phenolic groups connected by a methylene bridgeEndocrine disruptor; widespread health concerns
Bisphenol SSimilar structure to BPA but with sulfone groupLess potent endocrine disruptor than BPA

Case Studies and Research Findings

Several studies have investigated the biological effects of bisphenolic compounds. For instance:

  • Anticancer Activity : A study highlighted the potential of various bisphenols, including 4,4'-(Phenylimino)bisphenol, in cancer therapy due to their ability to induce apoptosis in cancer cells through DNA interactions .
  • Enzyme Inhibition : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .

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